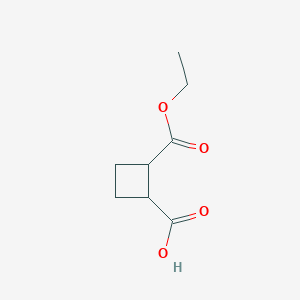

rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis

Description

rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis is a cyclobutane derivative with two carboxylic acid groups, one of which is esterified with ethanol

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-ethoxycarbonylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |

InChI Key |

WPMICURRLLIGEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of ethyl diazoacetate and a suitable cyclobutene derivative. The reaction is carried out in the presence of a catalyst, such as rhodium or copper complexes, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The carboxylic acid groups can participate in substitution reactions to form amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or carbodiimides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides.

Scientific Research Applications

rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme-substrate interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

Cyclobutane-1,2-dicarboxylic acid: Lacks the ester group present in rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis.

Ethyl cyclobutane-1-carboxylate: Contains only one carboxylic acid group and one ester group.

Cyclobutane-1,2-dicarboxylic acid, diethyl ester: Both carboxylic acid groups are esterified.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a carboxylic acid and an ester group. This combination of features makes it a versatile compound for various chemical reactions and applications.

Biological Activity

Rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid, cis, is a bicyclic organic compound that possesses a cyclobutane ring structure along with an ethoxycarbonyl substituent and a carboxylic acid functional group. This unique configuration suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

The chemical structure of rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid can be described by its molecular formula and its molecular weight of approximately 172.18 g/mol. The presence of both the carboxylic acid and ethoxycarbonyl groups indicates potential reactivity and interactions with biological targets.

Biological Activity Overview

Research on the biological activity of rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid is limited but suggests several avenues for exploration:

- Enzyme Inhibition : Compounds with similar structures have been studied for their roles as enzyme inhibitors. The carboxylic acid group may facilitate interactions with active sites on enzymes, potentially modulating their activity.

- Pharmacological Properties : Preliminary studies indicate that compounds with similar bicyclic structures may exhibit pharmacological properties, including anti-inflammatory and analgesic effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid. A comparison with structurally similar compounds reveals insights into its potential biological roles.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Cyclopropanecarboxylic Acid | Cyclopropane ring; carboxylic acid | Smaller ring size; different reactivity profile |

| 3-Methylcyclobutanecarboxylic Acid | Methyl substitution on cyclobutane | Different steric hindrance; altered reactivity |

| 1-Aminocyclobutane-1-carboxylic Acid | Amino group addition | Presence of amino group introduces different properties |

| Ethyl 3-cyclobutylpropanoate | Cyclobutane core; ester functional group | Ester functionality alters solubility and reactivity |

Case Studies

Several studies have provided insights into the biological activity of similar compounds:

- Enzyme Interaction Studies : Research has indicated that compounds with bicyclic structures can interact with various enzymes involved in metabolic pathways. For instance, studies on cyclobutane derivatives have shown promising results in inhibiting specific proteases, which are crucial in cancer progression .

- Pharmacological Testing : In vitro testing of structurally related compounds has demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Such findings suggest that rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid may also exhibit similar pharmacological effects .

- Binding Affinity Assessments : Preliminary binding studies suggest that rac-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid could interact with protein targets involved in signal transduction pathways. These interactions may influence various biological processes, including cell proliferation and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.